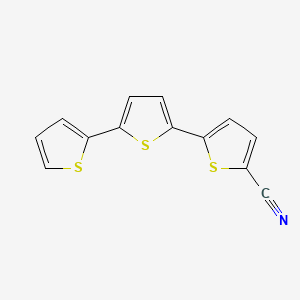

(2,2':5',2''-三噻吩基)-5-腈

描述

2,2’:5’,2’'-Terthiophene (α-Terthiophene) is an oligomer of the heterocycle thiophene. It has been employed as a building block for the organic semi-conductor polythiophene .

Synthesis Analysis

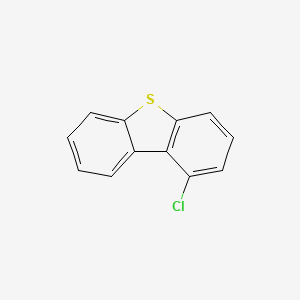

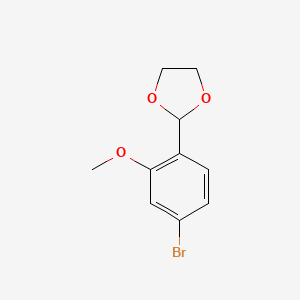

The synthesis of 2,2’:5’,2’‘-Terthiophene involves the simultaneous electropolymerization of 2,2’:5’,2’‘-terthiophene (TT) and reduction of Cu 2+ to Cu nanoparticles (NPs) generating a flexible electrocatalytic composite electrode material . Another method involves the synthesis of a new electrochromic copolymer of 2,2’:5’,2’'-terthiophene (TT) with 3,4-ethylenedioxythiophene (EDOT) in 0.1 M tetrabutylammonium perchlorate as supporting electrolyte .Molecular Structure Analysis

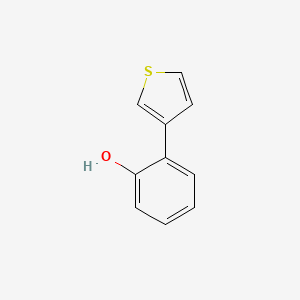

The molecular structure of 2,2’:5’,2’'-Terthiophene is C12H8S3 .Chemical Reactions Analysis

The reaction chemistry of vapor-deposited 2,2’:5’,2’'-terthiophene solid-state thin films with post-deposited Ag, Al, and Ca has been investigated. Vapor-deposited Ag forms nanoparticles on these films and induces considerable surface enhanced Raman scattering (SERS) along with a change in molecular symmetry of adjacent α-3T and formation of Ag–S bonds .科学研究应用

Electrochromic Copolymer Synthesis

“[2,2’:5’,2’'-Terthiophene]-5-carbonitrile” undergoes electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT) to form a new electrochromic copolymer . This copolymer exhibits electrochromic properties, showing five different colors at various potentials . It has good stability, fast switching time, and high optical contrast .

Conductive Polymers

This compound is used in the synthesis of conductive polymers. These polymers have fascinating electrochromic properties and have found commercial applications in various fields such as electrochromic rearview mirrors, thin-film transistors, multi-colored displays, image generation, sensors, polymer light-emitting diodes, photovoltaics, and electrochromic devices .

Monomer Precursor for Polythiophene

“[2,2’:5’,2’'-Terthiophene]-5-carbonitrile” acts as a monomer precursor for polythiophene . Polythiophene derivatives are widely studied materials due to their fast switching times, outstanding stability, and high contrast ratio in the visible and near infra-red (NIR) spectral regions .

Dopant for Polycarbonate

This compound can also be used as a dopant for polycarbonate . Doping can modify the electrical properties of polycarbonate, making it more conductive.

Natural Thiophenes

“[2,2’:5’,2’'-Terthiophene]-5-carbonitrile” is a type of natural thiophene, which are characteristic secondary metabolites of plants belonging to the family Asteraceae . These compounds can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Bioactivities

Thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities .

作用机制

Target of Action

Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, hiv-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities .

Mode of Action

It’s known that drugs generally act by binding to receptors in the body, leading to biochemical and physiological changes . The binding can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding .

Biochemical Pathways

Thiophene-containing compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

It’s known that thiophene-containing compounds can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, environmental pollution, gut microbiome, and others can interact with the compound and potentially affect its action . .

安全和危害

The safety data sheet for 2,2’:5’,2’'-Terthiophene indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

属性

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNZJCUXYIKKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149183 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

CAS RN |

110230-97-2 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110230972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

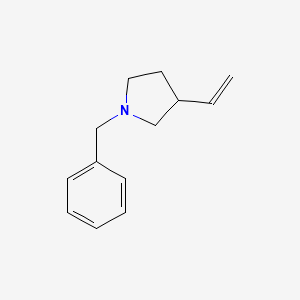

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide](/img/structure/B3045503.png)

![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)